molecular formula C12H18O3 B1410552 (1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol CAS No. 167255-27-8

(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol

Cat. No.: B1410552
CAS No.: 167255-27-8
M. Wt: 210.27 g/mol
InChI Key: VQZPCNOZMDWGDA-LLVKDONJSA-N
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Description

(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol is an organic compound with a unique structure that includes a methoxyphenyl group and a dimethylpropane diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol typically involves the reaction of 2-methoxybenzaldehyde with a suitable reagent to introduce the dimethylpropane diol moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may act as a modulator of certain biochemical pathways, influencing cell signaling and metabolism.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylpropane-1,3-diol
  • (1S)-1-(4-methoxyphenyl)-2,2-dimethylpropane-1,3-diol
  • (1S)-1-(2-methoxyphenyl)-2,2-dimethylbutane-1,3-diol

Uniqueness

(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol is unique due to its specific substitution pattern and stereochemistry. The presence of the methoxy group and the dimethylpropane diol moiety imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S)-1-(2-methoxyphenyl)-2,2-dimethylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-12(2,8-13)11(14)9-6-4-5-7-10(9)15-3/h4-7,11,13-14H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZPCNOZMDWGDA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@@H](C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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